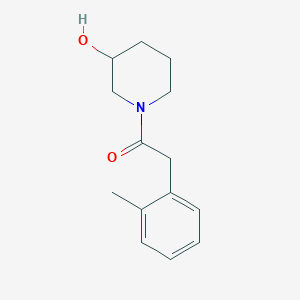
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. EPPM is a piperidine derivative that has been synthesized for its potential use in the treatment of various medical conditions. In
作用機序
The mechanism of action of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to inhibit the activity of various enzymes in the brain. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone inhibits the activity of monoamine oxidase-B, acetylcholinesterase, and the reuptake of serotonin and norepinephrine. By inhibiting these enzymes, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of various neurotransmitters in the brain, which can help alleviate the symptoms of various medical conditions.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of dopamine, acetylcholine, serotonin, and norepinephrine, which can help improve cognitive function and alleviate the symptoms of various medical conditions. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain.
実験室実験の利点と制限
The advantages of using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments include its high purity and yield, as well as its ability to inhibit the activity of various enzymes in the brain. However, there are also limitations to using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone may have side effects that have not been fully characterized.
将来の方向性
There are several future directions for the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to further explore its potential as a pharmacological agent for the treatment of various medical conditions. Another direction is to study its long-term effects in humans and to better understand its mechanism of action. Additionally, future studies could explore the potential of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone as a neuroprotective agent, as well as its potential as an anti-inflammatory agent. Overall, the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has the potential to lead to the development of new treatments for various medical conditions.
合成法
The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 4-ethoxyphenylacetic acid with 1,3-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to hydrolysis to yield (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been optimized to produce high yields and purity, making it a viable candidate for pharmacological studies.
科学的研究の応用
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been studied for its potential use in the treatment of various medical conditions, including Parkinson's disease, Alzheimer's disease, and depression. In Parkinson's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is responsible for the degradation of dopamine in the brain. This results in an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. In Alzheimer's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine in the brain. This results in an increase in acetylcholine levels, which can help improve cognitive function. In depression, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate the symptoms of depression.
特性
IUPAC Name |
(4-ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-7-5-11(6-8-13)14(17)15-9-3-4-12(16)10-15/h5-8,12,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXAVDHJWWMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)
![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)




![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)
